molecular formula C9H9N3 B3257786 2-(1H-Imidazol-4-yl)aniline CAS No. 29528-27-6

2-(1H-Imidazol-4-yl)aniline

Cat. No.: B3257786
CAS No.: 29528-27-6
M. Wt: 159.19 g/mol
InChI Key: PMRSJVPLBREJKW-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-yl)aniline is a heterocyclic aromatic amine with a molecular formula of C9H9N3. This compound features an imidazole ring fused to an aniline moiety, making it a versatile molecule in various chemical and biological applications. The imidazole ring is known for its presence in many biologically active compounds, including histidine and histamine, which are crucial in biological systems.

Synthetic Routes and Reaction Conditions:

    Cyclization of Amido-Nitriles: One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts.

    Microwave-Assisted Synthesis: Another efficient method is the microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and polyphosphoric acid is heated in a microwave oven.

Industrial Production Methods: Industrial production often employs high-temperature cyclization reactions using strong dehydrating agents like polyphosphoric acid. These methods are scalable and provide high yields, making them suitable for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, alkylating agents.

Major Products:

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(1H-Imidazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-4-yl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

    1H-Imidazole: A simpler imidazole compound without the aniline moiety.

    2-Phenylimidazole: Similar structure but with a phenyl group instead of an aniline group.

    Benzimidazole: Contains a fused benzene and imidazole ring.

Uniqueness: 2-(1H-Imidazol-4-yl)aniline is unique due to its combination of an imidazole ring and an aniline moiety, providing a distinct set of chemical properties and reactivity. This dual functionality makes it particularly valuable in synthetic chemistry and drug design .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRSJVPLBREJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a vial were added 5-(2-nitrophenyl)-1H-imidazole (200 mg, 1.06 mmol), ferric chloride (8.6 mg, 0.35 mmol), activated carbon (2.2 mg, 1.80 mmol) and hydrazine (1.1 ml, 21.2 mmol) and methanol (9 mL). The resulting mixture was stirred at r.t. for 5 min then was heated to 70° C. for two days. The reaction was cooled to room temperature and filtered. The filtrate was concentrated and purified to give 2-(1H-imidazol-5-yl)aniline. The intermediate was dissolved in acetic acid (2 ml) and formaldehyde (37% in water, 0.3 ml) was added. The reaction was stirred for 1 h at room temperature, diluted with 30 ml ethyl acetate, and extracted with 5% HCl. The aqueous layer was basified with K2CO3 (add gradually until PH=7), then extracted with ethyl acetate (30 mL*2). The organic layer was evaporated under reduced pressure and product was obtained by column chromatography using ethyl acetate as eluent (26% yield). 1H NMR: 4.70 (s, 1H), 4.93 (s, 2H), 7.50-7.56 (m, 1H), 7.73-7.82 (m, 3H), 8.24-8.31 (m, 2H).
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
8.6 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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